5-(2-chloroethyl)-1-methyl-1H-tetrazole
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Overview
Description
5-(2-chloroethyl)-1-methyl-1H-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a 2-chloroethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloroethyl)-1-methyl-1H-tetrazole typically involves the reaction of 2-chloroethylamine hydrochloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-chloroethyl)-1-methyl-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted tetrazoles.
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Scientific Research Applications
5-(2-chloroethyl)-1-methyl-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2-chloroethyl)-1-methyl-1H-tetrazole involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of DNA function. This can result in cytotoxic effects, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
5-(2-chloroethyl)-1H-tetrazole: Lacks the methyl group, leading to different reactivity and properties.
1-methyl-1H-tetrazole: Lacks the chloroethyl group, resulting in different chemical behavior.
5-(2-bromoethyl)-1-methyl-1H-tetrazole: Similar structure but with a bromo group instead of a chloro group, affecting its reactivity.
Uniqueness
5-(2-chloroethyl)-1-methyl-1H-tetrazole is unique due to the presence of both the chloroethyl and methyl groups, which confer specific chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(2-chloroethyl)-1-methyltetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN4/c1-9-4(2-3-5)6-7-8-9/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSYPYXDDWJATG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15284-37-4 |
Source
|
Record name | 5-(2-chloroethyl)-1-methyl-1H-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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